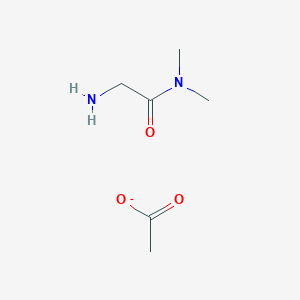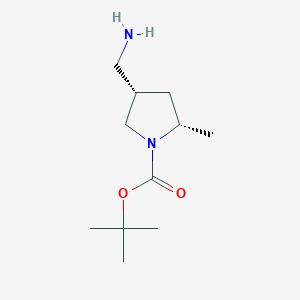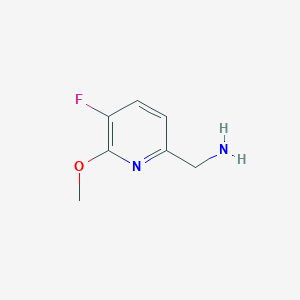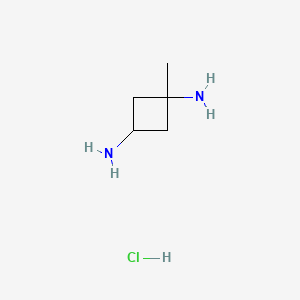
(2-Methyloxolan-3-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxolan-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-3-yl)methanamine;hydrochloride typically involves the reaction of (2-Methyloxolan-3-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of (2-Methyloxolan-3-yl)methanamine in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2-Methyloxolan-3-yl)methanamine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyloxolan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine;hydrochloride
- (3-Methyloxolan-3-yl)methanamine
- (2-Chloropyridin-4-yl)methanamine;hydrochloride
Uniqueness
(2-Methyloxolan-3-yl)methanamine;hydrochloride is unique due to its specific structure and chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its utility in different research fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2-methyloxolan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
CBCIZPXPVYWVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)


![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)

![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)
![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)

